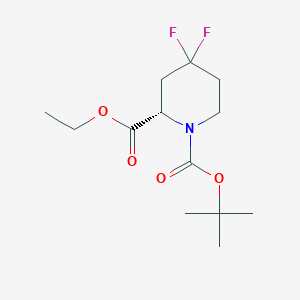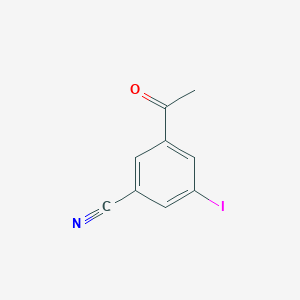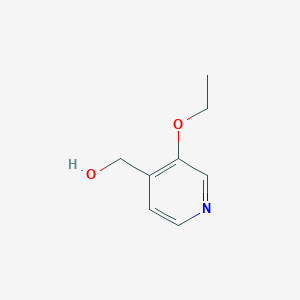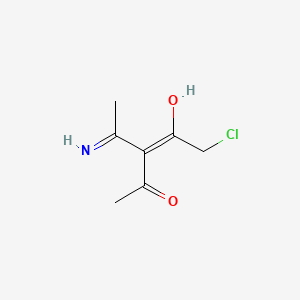
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine, ethyl bromide, and difluoromethane.
Formation of Piperidine Ring: The piperidine ring is formed through a series of nucleophilic substitution reactions.
Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions, while the difluoro groups are added through fluorination reactions.
Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure similar to (S)-1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate, used in various chemical syntheses.
Fluorinated Piperidines: Compounds with similar fluorine substitutions, known for their enhanced stability and bioactivity.
tert-Butyl Derivatives: Compounds with tert-butyl groups, often used to increase lipophilicity and membrane permeability.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H21F2NO4 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl (2S)-4,4-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-13(14,15)6-7-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
GEEBFHAWMZMNGL-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC(CCN1C(=O)OC(C)(C)C)(F)F |
Kanonische SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)

![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
